molecular formula C13H8O2 B1684191 Xanthone CAS No. 90-47-1

Xanthone

Cat. No.: B1684191
CAS No.: 90-47-1
M. Wt: 196.20 g/mol
InChI Key: JNELGWHKGNBSMD-UHFFFAOYSA-N
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Description

Xanthone is a heterocyclic compound with a dibenzo-γ-pyrone scaffold (dibenzo-γ-pyrone; C₁₃H₈O₂) . This tricyclic aromatic structure provides a versatile framework for chemical modifications, enabling diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antimalarial effects . Natural xanthones are primarily isolated from plants such as Garcinia mangostana, Hypericum spp., and Swertia spp., while synthetic derivatives are engineered to enhance bioactivity and selectivity . Their mechanism of action often involves interactions with key enzymes (e.g., thymidylate synthase, SIRT2) and signaling pathways (e.g., VEGF, MMPs) relevant to disease progression .

Chemical Reactions Analysis

Xanthones undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products:

Scientific Research Applications

Anticancer Properties

Xanthones have been extensively studied for their potential as chemopreventive and chemotherapeutic agents. Research indicates that xanthones can inhibit tumor growth through various mechanisms:

  • Mechanisms of Action : Xanthones affect multiple molecular targets involved in cancer progression, including kinases, cyclooxygenases, and DNA polymerases. For instance, α-mangostin and other prenylated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines such as breast cancer (BC-1), lung cancer (NCI-H187), and leukemia (CEM-SS) .
  • Case Studies : In vitro studies have shown that xanthones like α-mangostin can induce apoptosis in cancer cells and inhibit metastasis. A notable study reported that dulxanthone D exhibited promising activity against hepatocellular carcinoma cells, comparable to standard treatments like sorafenib .
This compound CompoundCancer TypeMechanism of ActionReference
α-MangostinBreastInduces apoptosis
Dulthis compound DLiverInhibits migration
γ-MangostinLungCytotoxic effects

Anti-inflammatory Applications

Xanthones are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases:

  • Mechanisms of Action : They modulate pathways related to oxidative stress and inflammation, such as the nuclear factor erythroid 2-related factor and prostaglandin cascades. For example, α-mangostin has been shown to reduce the expression of pro-inflammatory cytokines in animal models .
  • Clinical Relevance : Xanthones have been proposed as therapeutic agents for skin inflammatory conditions like acne and dermatitis due to their ability to inhibit Propionibacterium acnes and Staphylococcus epidermidis .
This compound CompoundDisease TypeMechanism of ActionReference
α-MangostinAcneInhibits bacterial growth
γ-MangostinSkin inflammationReduces cytokine production

Antimicrobial Activities

The antimicrobial properties of xanthones extend to antibacterial, antifungal, and antiviral activities:

  • Antibacterial Effects : Xanthones have demonstrated significant antibacterial activity against pathogens including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown efficacy in regulating the p21 pathway to combat bacterial infections .
  • Antifungal Effects : Some this compound derivatives exhibit potent antifungal properties, making them suitable candidates for developing new antifungal agents.
This compound CompoundMicrobial TargetActivity TypeReference
FusaroxazinStaphylococcus aureusAntibacterial
Gambogic acidFungiAntifungal

Other Applications

Beyond pharmacological uses, this compound has applications in various fields:

  • Photocatalysis : this compound can be utilized as a photocatalyst in chemical reactions due to its ability to absorb light and facilitate photochemical processes .
  • Analytical Chemistry : It is used in the preparation of xanthydrol for determining urea levels in blood tests, showcasing its utility in clinical diagnostics .

Mechanism of Action

Xanthones exert their effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthones are compared with analogs based on structural features , substituent effects , and biological activity profiles .

Structural Modifications and Derivatives

Table 1: Key Xanthone Derivatives and Their Structural Features

Compound Class Structural Features Source/Modification Notable Examples
Monomeric Xanthones Core dibenzo-γ-pyrone with hydroxyl/methoxy groups Natural (e.g., Garcinia spp.) α-Mangostin, γ-Mangostin
Dimeric Xanthones Two this compound units linked via C–C or C–O bonds Natural (e.g., Hypericum spp.) Bijaponicathis compound C, Bixanthones C/D
Synthetic Derivatives Nitro, amino, or fused pyrazole/benzene rings Chemical synthesis DMXAA, Compound 3 (SIRT2 inhibitor)
Polycyclic Xanthones Additional fused rings (e.g., tetracyclic) Biosynthetic (e.g., xantholipin) Xantholipin

Key Insights :

  • Dimeric xanthones like bijaponicathis compound C exhibit enhanced bioactivity due to increased molecular complexity .
  • Synthetic derivatives with nitro or amino groups (e.g., compound 3 in ) show >90% SIRT2 inhibition, outperforming natural analogs .

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Anticancer Activity (Colorectal Cancer Models)

Compound Substituents IC₅₀ (μM or μg/mL) Cell Line Reference
α-Mangostin C-1, C-3, C-6 hydroxyls; C-8 prenyl 9.74 μg/mL COLO 205
Isoalvathis compound C-2, C-8 hydrophobic groups 5–20 μM SW620
Synthetic this compound (Lemos et al.) C-4 methoxy, C-7 nitro <5 μM HCT-116

Key Insights :

  • Hydroxyl groups at C-1, C-3, and C-6 and hydrophobic substituents at C-2 and C-8 correlate with potent thymidylate synthase inhibition and cytotoxicity .
  • Methoxy groups enhance membrane permeability, as seen in 1,3-dihydroxy-5,6-dimethoxythis compound .

Table 3: Activity of Xanthones Across Disease Models

Compound Target/Activity Efficacy Reference
Alvathis compound Thymidylate synthase inhibitor IC₅₀ = 0.8 μM (human TS)
Compound 3 SIRT2 inhibition 93.2% inhibition at 10 μM
DMXAA Antitumor (VDA) Phase III trial failure (NSCLC)
Mangiferin Anti-inflammatory ↓ TNF-α, IL-6, COX-2 in macrophages

Key Insights :

  • Alvathis compound and α-mangostin exhibit comparable enzyme inhibition but differ in substituent patterns .

Species-Derived Xanthones: Cross-Comparative Analysis

  • Swertia multicaulis vs. Garcinia mangostana : Both produce hydroxyl- and methoxy-substituted xanthones, but G. mangostana derivatives (e.g., α-mangostin) include isoprenyl groups, enhancing lipophilicity and anticancer potency .
  • Hypericum beanii: Produces xanthones with anti-inflammatory effects via NO suppression, structurally distinct from Garcinia prenylated xanthones .

Biological Activity

Xanthone, a naturally occurring polyphenolic compound, has garnered attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, supported by research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound (9H-xanthene-9-one) is characterized by a tricyclic structure consisting of a pyran ring fused with two phenyl rings. This unique structure contributes to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

1. Anticancer Activity

This compound derivatives have shown significant promise in cancer treatment. A study highlighted the cytotoxic effects of various this compound derivatives on cancer cell lines, utilizing the MTT assay to measure cell viability. The results indicated that certain derivatives exhibited potent cytotoxicity, with compound 5 demonstrating the highest activity against WiDR and Vero cell lines. The mechanism of action involves inhibition of telomerase and cyclin-dependent kinases (CDK2), which are crucial in cancer cell proliferation .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
1WiDR0.013Telomerase inhibition
2Vero0.045COX-2 inhibition
5WiDR0.008CDK2 inhibition

2. Anti-inflammatory Effects

Xanthones have been found to modulate inflammatory responses by regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In a study involving mice models, this compound-rich extracts significantly reduced serum levels of these cytokines and improved survival rates during anaphylactic shock .

Case Study: Effects on Skin Inflammation
Aye et al. (2020) reported that this compound showed a dose-dependent decrease in IgE levels and mast cell populations in skin lesions in mice treated with this compound at doses of 0.2 to 20 mg/kg .

3. Antimicrobial Activity

Xanthones exhibit notable antimicrobial properties against various pathogens. A recent study investigated the antifungal activity of synthetic this compound derivatives against fluconazole-resistant Candida albicans strains, revealing strong inhibitory effects .

Table 2: Antimicrobial Efficacy of this compound Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
42C. albicans0.5 µg/mL
44C. albicans0.3 µg/mL

The biological activities of xanthones are attributed to several mechanisms:

  • Caspase Activation : Xanthones induce apoptosis in cancer cells through caspase activation.
  • Enzyme Inhibition : They inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.
  • Cytokine Modulation : Xanthones regulate the expression of various cytokines and chemokines involved in immune responses.

Q & A

Basic Research Questions

Q. How do researchers determine the structural configuration of xanthone derivatives?

  • Methodology : X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are critical for resolving crystal structures and identifying functional groups. For example, XRD data reveal planarity deviations (e.g., O(11) atom deviating 0.13 Å in solid-state this compound) and aromaticity in the pyranoid ring, while NMR helps assign substituents in glycosylated derivatives like polygalaxanthones IV–VII .

Q. What experimental models are used to evaluate this compound’s neuroprotective effects?

  • Methodology : Rodent models (e.g., B6C3 mice) are employed to study oxidative stress and apoptosis markers. In doxorubicin-induced neurotoxicity studies, this compound supplementation is assessed via TNFα levels, lipid peroxidation (MDA), and caspase-3 activity, with results validated through histopathology and statistical analysis (e.g., ANOVA) .

Q. How are xanthones isolated and characterized from natural sources?

  • Methodology : Column chromatography (e.g., silica gel, Sephadex LH-20) separates this compound glycosides from plant extracts, followed by spectroscopic identification. For instance, Polygala tenuifolia xanthones were characterized using UV, IR, and 2D NMR to confirm sugar linkages and methoxy group placements .

Advanced Research Questions

Q. What computational strategies predict this compound derivatives’ anticancer activity?

  • Methodology : Quantitative structure-activity relationship (QSAR) models use descriptors like lipophilicity (logP) and electronic parameters to predict IC₅₀ values. A validated QSAR model for HeLa cells achieved >90% accuracy by correlating substituent effects (e.g., electron-withdrawing groups) with cytotoxicity, validated experimentally via MTT assays .

Q. How do researchers address contradictions in this compound’s reported pharmacological activities?

  • Methodology : Meta-analyses and dose-response studies reconcile discrepancies. For example, conflicting antioxidant vs. pro-oxidant effects are resolved by testing under varying oxygen concentrations and using redox-sensitive probes (e.g., DCFH-DA). Multi-omics approaches (transcriptomics, metabolomics) further clarify context-dependent mechanisms .

Q. What methods optimize this compound’s bioavailability for therapeutic applications?

  • Methodology : Structural modifications (e.g., glycosylation, PEGylation) enhance solubility and stability. Pharmacokinetic studies in Sprague-Dawley rats measure AUC and Cmax using HPLC-MS, while in vitro Caco-2 cell models assess intestinal permeability .

Q. Methodological Challenges and Solutions

Q. How are crystallization conditions optimized for this compound polymorphs?

  • Methodology : Solvent screening (polar vs. nonpolar) and Bravais–Friedel–Donnay–Harker (BFDH) modeling predict needle-like morphologies. Synchrotron XRD and attachment energy calculations in Mercury software identify dominant facets (e.g., (001) plane interactions with polar solvents) .

Q. What experimental designs validate this compound’s synergistic effects in combination therapies?

  • Methodology : Isobologram analysis quantifies synergism in co-treatment with chemotherapeutics (e.g., doxorubicin). For Raji cells, combination index (CI) values <1 indicate synergy, validated via flow cytometry (apoptosis) and Western blot (Bcl-2 suppression) .

Q. How are this compound derivatives screened for antifungal activity against drug-resistant strains?

  • Methodology : Broth microdilution assays (CLSI M27/M38 guidelines) determine MIC values against Candida auris. Ergosterol biosynthesis inhibition is confirmed via LC-MS sterol profiling, while selectivity indices (SI) compare cytotoxicity in mammalian Vero cells .

Properties

IUPAC Name

xanthen-9-one
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InChI

InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
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InChI Key

JNELGWHKGNBSMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2
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Molecular Formula

C13H8O2
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DSSTOX Substance ID

DTXSID6021795
Record name Xanthone
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Molecular Weight

196.20 g/mol
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Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
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Vapor Pressure

0.0000585 [mmHg]
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CAS No.

90-47-1
Record name Xanthone
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Synthesis routes and methods I

Procedure details

1,4-dihydroxyanthraquinone; anthraquinone; 2-methylanthraquinone,
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Synthesis routes and methods II

Procedure details

The above oxidation reaction may be carried out using dichromate anion such as sodium dichromate or potassium dichromate as the oxidizing agent. The reaction will proceed in from 15 minutes to 6 hours at a temperature of from 80° to 120°C. The amount of oxidizing agent is limited to the stoichiometric quantity required for oxidation of the 9-methylene group of the xanthene derivative. Suitable solvents for this conversion are, for example, water, acetic acid, tert-butyl alcohol, and the like, or combinations of these solvents. For example, by combining three moles of the xanthene derivative, Formula II, dissolved in acetic acid with four moles of sodium dichromate and refluxing the mixture for 1 to 3 hours, the corresponding xanthen-9-one derivative, Formula III, can be obtained.
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Synthesis routes and methods III

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A mixture of 2 mmole of xanthene, 10 mole % of N-hydroxyphthalimide relative to xanthene, and 5 ml of benzonitrile was stirred for 20 hours at 100° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, 9-oxoxanthene (yield not less than 99%) was formed.
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99%

Retrosynthesis Analysis

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